Boiling Point vs. Thiazolo Isomer
Isothiazolo[4,5-b]pyrazin-3-amine exhibits a predicted boiling point of 233.9±40.0 °C at 760 mmHg, which is approximately 105 °C lower than that of its thiazolo isomer thiazolo[4,5-b]pyrazin-2-amine (CAS 112342-71-9) at 338.6±45.0 °C . This large difference arises from the isothiazole versus thiazole ring arrangement (N–S adjacency vs. S–N adjacency), which alters intermolecular hydrogen-bonding networks. The lower boiling point of the target compound translates to higher relative volatility, potentially simplifying vacuum distillation-based purification and solvent removal during synthesis workup compared to the thiazolo analog.
| Evidence Dimension | Boiling point (predicted, at 760 mmHg) |
|---|---|
| Target Compound Data | 233.9±40.0 °C (Isothiazolo[4,5-b]pyrazin-3-amine, CAS 92914-68-6) |
| Comparator Or Baseline | 338.6±45.0 °C (Thiazolo[4,5-b]pyrazin-2-amine, CAS 112342-71-9) |
| Quantified Difference | Δ ≈ −105 °C (target boils ~105 °C lower than thiazolo analog) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module predicted values at 760 mmHg; both compounds share identical molecular formula C₅H₄N₄S and MW 152.18 g/mol |
Why This Matters
The ~105 °C lower boiling point directly impacts purification strategy and thermal stability requirements during downstream processing, making the target compound more compatible with mild-condition workup protocols commonly preferred in medicinal chemistry laboratories.
